molecular formula C17H14O4 B3031278 3-(3,4-Dimethoxyphenyl)chromen-2-one CAS No. 22367-92-6

3-(3,4-Dimethoxyphenyl)chromen-2-one

Cat. No.: B3031278
CAS No.: 22367-92-6
M. Wt: 282.29 g/mol
InChI Key: OIFPKNYYBNPHRA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)chromen-2-one is a chemical compound belonging to the class of chromones, which are oxygenated heterocyclic compounds. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group at the 3-position.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety data sheet for a related compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and is harmful if swallowed .

Future Directions

The future directions for “3-(3,4-Dimethoxyphenyl)chromen-2-one” could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities displayed by related compounds, there may be potential for this compound in various applications .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .

Cellular Effects

3-(3,4-Dimethoxyphenyl)chromen-2-one can have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being researched .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . These effects can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)chromen-2-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone, followed by cyclization to form the chromen-2-one core. The reaction is typically carried out under alkaline conditions using sodium hydroxide as a base and ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen-2-one derivatives. Substitution reactions result in various substituted chromen-2-one compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydroxyphenyl)chromen-2-one
  • 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,6,7-trimethoxy-4H-chromen-4-one

Uniqueness

3-(3,4-Dimethoxyphenyl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-8-7-11(10-16(15)20-2)13-9-12-5-3-4-6-14(12)21-17(13)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFPKNYYBNPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327756
Record name NSC682564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22367-92-6
Record name NSC682564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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